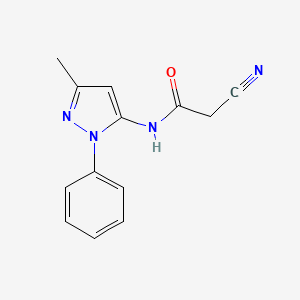

2-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide

Vue d'ensemble

Description

2-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide is a heterocyclic compound that features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The cyanoacetamide moiety undergoes nucleophilic substitution with alkyl halides or aryl diazonium salts. For example:

Mechanism : The active methylene group (-CH2CN) attacks electrophilic reagents, forming intermediates that cyclize under basic conditions. For instance, phenacyl bromide reacts via nucleophilic displacement, followed by intramolecular cyclization to yield pyrrole-fused pyrazoles .

Cyclocondensation Reactions

The compound participates in cyclocondensation with hydrazines and carbonyl compounds to form polycyclic systems:

| Reagent | Product | Conditions | Reference |

|---|---|---|---|

| Hydrazine hydrate | 5-aminopyrazole derivatives | Ethanol, reflux | |

| Phenyl hydrazine | 4-arylazopyrazoles | Aromatic diazonium salts |

Mechanism : Hydrazine attack at the carbonyl carbon forms hydrazones, which cyclize via intramolecular nucleophilic attack on the nitrile group . With phenyl hydrazine, azopyrazoles form through diazo coupling and subsequent cyclization .

Condensation with Aldehydes

Reaction with aldehydes yields α,β-unsaturated derivatives:

| Aldehyde | Product | Conditions | Reference |

|---|---|---|---|

| Benzaldehyde | Phenylmethylidene acetamide derivative | Ethanol, RT |

Mechanism : Knoevenagel condensation occurs between the active methylene group and the aldehyde carbonyl, forming a conjugated enamine. This intermediate further reacts with cyanomethylene reagents (e.g., malononitrile) to yield pyran or pyrazole derivatives .

Heterocyclic Ring Formation

The compound serves as a precursor for thiazoles, thiadiazoles, and thiophenes:

| Reagent | Product | Conditions | Reference |

|---|---|---|---|

| Phenyl isothiocyanate | 1,3,4-thiadiazole derivatives | DMF, RT | |

| Elemental sulfur | Polysubstituted thiophenes | Malononitrile, reflux |

Mechanism : Reaction with phenyl isothiocyanate forms a thiourea intermediate, which cyclizes with hydrazonyl chlorides to yield thiadiazoles. Thiophenes form via Gewald reaction, involving sulfur insertion and cyclization .

Functional Group Transformations

The cyano group undergoes hydrolysis and reduction:

| Reagent | Product | Conditions | Reference |

|---|---|---|---|

| HCl (aqueous) | Carboxylic acid derivative | Reflux | |

| LiAlH4 | Primary amine derivative | Dry ether, RT |

Mechanism : Acidic hydrolysis converts the nitrile to a carboxylic acid, while LiAlH4 reduces it to a primary amine via intermediate imine formation.

Applications De Recherche Scientifique

Biological Activities

1. Antimicrobial Activity

Research has indicated that derivatives of 2-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide exhibit significant antimicrobial properties. A study synthesized several derivatives and evaluated their antibacterial activity against both Gram-positive and Gram-negative bacteria. The results showed promising inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 µg/mL to 64 µg/mL .

2. Anti-inflammatory Potential

In silico studies have suggested that this compound may act as a potential inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in inflammatory processes. Molecular docking studies indicated favorable binding interactions, warranting further exploration for its anti-inflammatory applications .

3. Anticancer Activity

Preliminary evaluations have also pointed to the anticancer potential of this compound. In vitro studies demonstrated cytotoxic effects on various cancer cell lines, including breast cancer cells (MCF-7). The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, highlighting its potential as a chemotherapeutic agent .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Antimicrobial Activity (2024) | Assess efficacy against bacterial strains | Significant inhibition on Staphylococcus aureus (MIC: 32 µg/mL) and E. coli (MIC: 64 µg/mL) |

| Anti-inflammatory Study (2023) | Evaluate inhibition of 5-lipoxygenase | Favorable docking scores suggest potential as an anti-inflammatory agent |

| Anticancer Evaluation (2023) | Test cytotoxicity on MCF-7 cells | Induced apoptosis with promising IC50 values |

Mécanisme D'action

The mechanism of action of 2-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide involves its interaction with specific molecular targets. For instance, in its insecticidal application, it targets the ryanodine receptor in insects, disrupting calcium ion regulation and leading to paralysis and death . The compound’s structure allows it to fit into the active site of the receptor, inhibiting its normal function.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)acetamide: Similar in structure but with different substituents, leading to variations in biological activity.

2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide: Another derivative with a different substitution pattern.

Uniqueness

2-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for developing new pharmaceuticals and agrochemicals.

Activité Biologique

The compound 2-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from various research studies and findings.

Synthesis

The synthesis of this compound typically involves the reaction of 3-methyl-1-phenyl-1H-pyrazole with acetic anhydride and cyanogen bromide. The process is characterized by its efficiency and yield, making it suitable for further biological evaluations.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial activity. For instance, a study assessed various pyrazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives, including those related to this compound, showed minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL, suggesting potent antibacterial effects .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| This compound | 0.22 - 0.25 | Excellent |

| Other derivatives | Varies | Moderate to Excellent |

Anticancer Activity

The anticancer potential of pyrazole derivatives has also been documented. For example, compounds related to this compound were evaluated against various cancer cell lines, including MCF7 and NCI-H460. The results indicated significant cytotoxicity with IC50 values ranging from 3.79 µM to 42.30 µM . This suggests that these compounds can inhibit tumor growth effectively.

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MCF7 | 3.79 | Significant |

| NCI-H460 | 42.30 | Moderate |

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, pyrazole derivatives have shown anti-inflammatory effects in various models. These compounds can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in tissues .

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:

- Case Study on Antimicrobial Resistance : A study evaluated the efficacy of pyrazole derivatives against antibiotic-resistant strains of bacteria. The results indicated that these compounds could serve as potential alternatives to traditional antibiotics due to their unique mechanisms of action .

- Cancer Treatment Trials : Clinical trials involving pyrazole-based compounds have shown promising results in reducing tumor size in patients with specific types of cancer. The mechanism appears to involve apoptosis induction in cancer cells .

Propriétés

IUPAC Name |

2-cyano-N-(5-methyl-2-phenylpyrazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O/c1-10-9-12(15-13(18)7-8-14)17(16-10)11-5-3-2-4-6-11/h2-6,9H,7H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKHCCIWEGJDSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)CC#N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301327606 | |

| Record name | 2-cyano-N-(5-methyl-2-phenylpyrazol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301327606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24827633 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

379254-68-9 | |

| Record name | 2-cyano-N-(5-methyl-2-phenylpyrazol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301327606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.